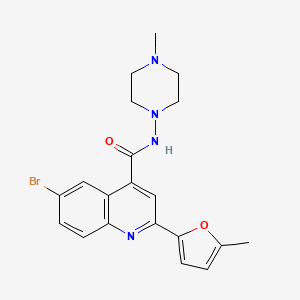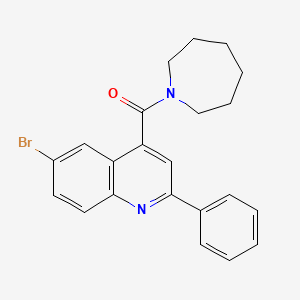![molecular formula C25H21N5O3S2 B3504480 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B3504480.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide
描述
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide is a complex organic compound that combines the structural features of pyrimidine, sulfonamide, phenyl, and phenothiazine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4,6-dimethylpyrimidine-2-amine and 4-aminobenzenesulfonamide. These intermediates are then reacted with phenothiazine-10-carboxylic acid under specific conditions to form the final product.
-
Step 1: Synthesis of 4,6-dimethylpyrimidine-2-amine
- React acetylacetone with guanidine to form 4,6-dimethylpyrimidine-2-amine.
- Reaction conditions: Reflux in ethanol.
-
Step 2: Synthesis of 4-aminobenzenesulfonamide
- React 4-nitrobenzenesulfonamide with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine group.
- Reaction conditions: Hydrogenation at room temperature.
-
Step 3: Coupling Reaction
- React 4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide to form the sulfonamide linkage.
- Reaction conditions: Reflux in an appropriate solvent such as dimethylformamide (DMF).
-
Step 4: Final Coupling with Phenothiazine-10-carboxylic Acid
- React the intermediate product from step 3 with phenothiazine-10-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Major products: Phenothiazine sulfoxide, phenothiazine sulfone.
-
Reduction: : The nitro group in intermediates can be reduced to amines.
- Common reagents: Hydrogen gas, palladium on carbon (Pd/C).
- Major products: Amines.
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; room temperature.
Reduction: Hydrogen gas, Pd/C; room temperature.
Substitution: Alkyl halides, acyl chlorides; reflux in organic solvents.
科学研究应用
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for developing organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the interactions between sulfonamide groups and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase, leading to the disruption of essential cellular processes in cancer cells. The phenothiazine moiety also contributes to its ability to intercalate with DNA, further inhibiting cancer cell proliferation.
相似化合物的比较
Similar Compounds
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide is unique due to the presence of the phenothiazine moiety, which imparts additional biological activity and potential applications in materials science. The combination of pyrimidine, sulfonamide, and phenothiazine groups in a single molecule provides a versatile platform for developing new compounds with diverse applications.
属性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S2/c1-16-15-17(2)27-24(26-16)29-35(32,33)19-13-11-18(12-14-19)28-25(31)30-20-7-3-5-9-22(20)34-23-10-6-4-8-21(23)30/h3-15H,1-2H3,(H,28,31)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBFXDXIMBUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504414.png)
![2-(4-PROPYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504418.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504424.png)
![7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3504430.png)
![6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)



![6-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504456.png)
![7-chloro-N-[2-(difluoromethoxy)-4-methylphenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504462.png)
![6-chloro-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504470.png)

